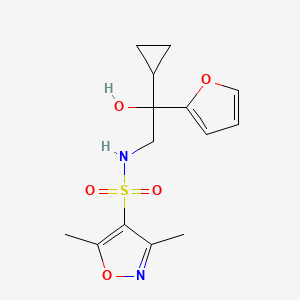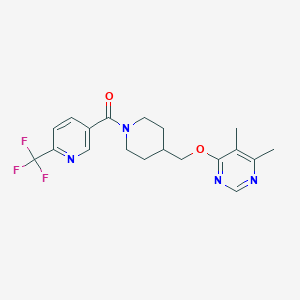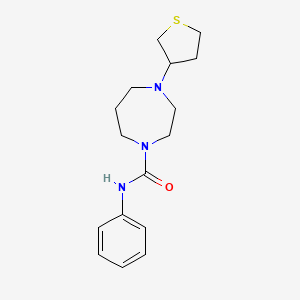![molecular formula C21H18BrN3O2 B2394292 3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one CAS No. 1326822-12-1](/img/structure/B2394292.png)
3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic moiety composed of two nitrogen atoms and one oxygen atom . This structure has been successfully used in the treatment of various diseases in humans and animals, and plays an important role in modern agriculture .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, such as the one present in the compound , has been discussed in various studies . For instance, one method involves the reaction of 4-bromophenyl acetic acid and/or 3-nitro benzoic acid with semicarbazide in phosphorus oxychloride . Another approach involves the protodeboronation of alkyl boronic esters .Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazoles, like the one in the compound, consists of a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . This structure is often found in compounds showing desirable biological activity .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazoles have been studied extensively . For example, the 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives showed an anti-inflammatory effect ranging from about 33 to 62% .Aplicaciones Científicas De Investigación
Antimicrobial and Antitubercular Activity
Oxadiazole derivatives exhibit a wide range of biological activities, including antimicrobial and antitubercular effects. For example, compounds containing the 1,3,4-oxadiazole nucleus have shown significant activity against various strains of mycobacteria, including multidrug-resistant and extensively drug-resistant clinical isolates of Mycobacterium tuberculosis. The antimicrobial activity of these derivatives encompasses antibacterial, antifungal, and antiprotozoal effects, underscoring their potential as new therapeutic agents against infectious diseases (Glomb & Świątek, 2021).
Anticancer Potential
The anticancer activity of oxadiazole derivatives has been extensively studied, with various compounds demonstrating potential against different cancer cell lines. This activity is attributed to the oxadiazole nucleus's ability to interact with biological targets, such as enzymes and receptors, thereby inhibiting cancer cell growth and inducing apoptosis. The exploration of oxadiazole-based compounds as anticancer agents remains a promising area of research, with ongoing studies aimed at understanding their mechanisms of action and optimizing their therapeutic efficacy (Karpenko, Panasenko, & Knysh, 2020).
Antioxidant Properties
Oxadiazole derivatives have also been reported to possess antioxidant properties, contributing to their therapeutic potential. The antioxidant activity is essential for combating oxidative stress, which is implicated in the pathogenesis of various chronic diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The development of oxadiazole-based antioxidants could lead to novel preventive and therapeutic strategies for managing these conditions (Munteanu & Apetrei, 2021).
Neuroprotective Effects
The potential neuroprotective effects of oxadiazole derivatives have been explored in the context of neurological disorders. Compounds containing the oxadiazole moiety have shown promise in preclinical studies for the treatment of conditions such as Alzheimer's disease, Parkinson's disease, and epilepsy. Their neuroprotective activity is attributed to their ability to modulate neurotransmitter systems, reduce neuroinflammation, and protect against neurotoxicity, highlighting their potential as candidates for the development of new neurotherapeutic agents (Saxena et al., 2022).
Direcciones Futuras
Propiedades
IUPAC Name |
3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O2/c1-3-9-25-12-17(19(26)16-10-13(2)7-8-18(16)25)21-23-20(24-27-21)14-5-4-6-15(22)11-14/h4-8,10-12H,3,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFXCSCFDXREDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC(=CC=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

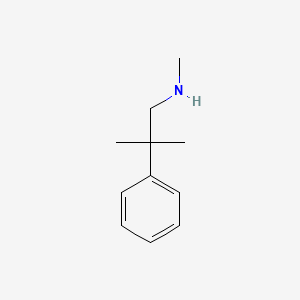
![N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2394211.png)

![4-Nitrobenzoic acid [6-[[(4-methyl-2-pyrimidinyl)thio]methyl]-4-oxo-3-pyranyl] ester](/img/structure/B2394213.png)
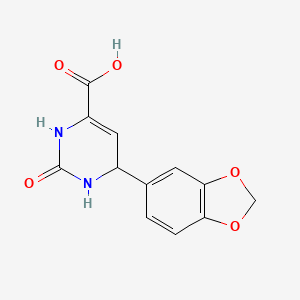
![({5-[(4-Methylphenyl)sulfanyl]furan-2-yl}methylidene)propanedinitrile](/img/structure/B2394218.png)
![6-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2394219.png)
![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2394220.png)
![9-(3-chloro-2-methylphenyl)-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2394221.png)
![4-imino-N-[3-(trifluoromethyl)phenyl]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2394225.png)
![N-(3-acetamidophenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B2394228.png)
